Pirimiphos-methyl
Overview
Description
Pirimiphos-methyl is an organophosphate insecticide, marketed under trade names such as Actellic and Sybol. It was originally developed by Imperial Chemical Industries Ltd., now Syngenta, and first marketed in 1977 . This compound is widely used for controlling insect pests in stored grain and other agricultural products.
Mechanism of Action
Target of Action
Pirimiphos-methyl is an organophosphate insecticide that primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system of insects, responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals across nerve synapses.
Mode of Action
This compound acts as an AChE inhibitor . By inhibiting the action of AChE, it prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves. The overstimulation of the nervous system can lead to paralysis and eventual death of the insect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of nerve impulses mediated by acetylcholine. By inhibiting AChE, this compound disrupts this pathway, leading to an overstimulation of the nerves.
Pharmacokinetics
As an organophosphate, it is known to be moderately persistent in the environment .
Result of Action
The result of this compound’s action is the overstimulation of the nervous system in insects, leading to their paralysis and death . This makes it effective against a wide range of insects, including grain weevils, flour mites, warehouse moths, mill moths, flour beetles, and rust-red grain beetles .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its persistence and mobility in the environment can affect its availability to target insects . It is also used in various environments, from stored grains to non-cropped areas such as animal houses, domestic, and industrial premises . Understanding these environmental factors is crucial for optimizing its use and minimizing potential environmental impact.
Biochemical Analysis
Biochemical Properties
Pirimiphos-methyl plays a crucial role in biochemical reactions by inhibiting acetylcholinesterase, an enzyme essential for nerve function. This inhibition leads to the accumulation of acetylcholine at synapses, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of the insect. This compound interacts with various biomolecules, including enzymes and proteins, by forming a covalent bond with the serine residue in the active site of acetylcholinesterase .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting normal nerve signal transmission, leading to neurotoxicity. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to increase reactive oxygen species (ROS) generation, leading to oxidative stress and cytotoxicity in human umbilical vein endothelial cells (HUVECs) . Additionally, it can cause deformities in the wings of insects, indicating its potential to affect cellular development .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholinesterase by phosphorylating the serine hydroxyl group in the enzyme’s active site. This action prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and continuous stimulation of the nerve cells. The binding interaction between this compound and acetylcholinesterase is highly specific and irreversible, making it a potent neurotoxin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is moderately persistent in the environment, with a half-life of approximately 39 days in soil . It degrades rapidly under UV light, with a half-life of just 0.2 days . Long-term exposure studies have shown that this compound can cause significant morphological changes in the offspring of exposed insects, indicating its potential for long-term developmental effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound lead to increased mortality rates in insects such as Tenebrio molitor . In mammals, the primary biochemical effect observed is cholinesterase inhibition, with no observed adverse effect levels (NOAELs) of 0.5 mg/kg body weight per day and above . High doses can lead to toxic effects, including neurotoxicity and oxidative stress .
Metabolic Pathways
This compound is metabolized in the body through various pathways. It is primarily broken down by cytochrome P450 enzymes into less toxic metabolites. These metabolic pathways involve the oxidation of the phosphorothioate group, leading to the formation of desethyl this compound and other metabolites . The compound’s metabolism can affect metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall toxicity and effectiveness as an insecticide .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interaction with acetylcholinesterase and other biomolecules, ultimately influencing its insecticidal properties .
Preparation Methods
Pirimiphos-methyl is synthesized through a two-step process. Initially, N,N-diethylguanidine reacts with ethyl acetoacetate to form a pyrimidine ring. Subsequently, the hydroxy group of the pyrimidine ring is combined with dimethyl chlorothiophosphate to produce the insecticide . Industrial production methods typically involve these steps under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pirimiphos-methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxon derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and nucleophiles such as thiols. The major products formed from these reactions are typically more polar and less toxic than the parent compound.
Scientific Research Applications
Pirimiphos-methyl has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of organophosphate insecticides and their interactions with various substrates.
Biology: Research on its effects on insect physiology and resistance mechanisms is extensive.
Medicine: Studies focus on its potential impacts on human health and ways to mitigate toxicity.
Industry: It is used in the development of pest control products and formulations, such as microcapsules for controlled release
Comparison with Similar Compounds
Pirimiphos-methyl is part of the organophosphate class of insecticides. Similar compounds include:
Pyrimiphos-ethyl: Similar structure but with ethoxy groups instead of methoxy groups.
Malathion: Another organophosphate with a broader spectrum of activity.
Chlorpyrifos: Widely used but more toxic to non-target organisms.
This compound is unique due to its specific efficacy against stored product pests and its relatively lower toxicity to mammals compared to some other organophosphates .
Properties
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N3O3PS/c1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h8H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOQHJPRIBSPCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N3O3PS | |
Record name | PIRIMIPHOS-METHYL | |
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DSSTOX Substance ID |
DTXSID0024266 | |
Record name | Pirimiphos-methyl | |
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Molecular Weight |
305.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pirimiphos-methyl is a yellow liquid. Corrosive to tin and mild steel. Used as an insecticide., Straw colored liquid; mp = 15-18 deg C (technical grade); [HSDB], Yellow or straw-colored liquid. | |
Record name | PIRIMIPHOS-METHYL | |
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Boiling Point |
Decomposes on distillation, decomposes | |
Record name | PIRIMIPHOS-METHYL | |
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Record name | PIRIMIPHOS METHYL | |
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Solubility |
In water (mg/L at 20 °C): 11 (pH 5); 10 (pH 7); 9.7 (pH 9), In water, 5 mg/L at 30 °C, Miscible with most organic solvents | |
Record name | PIRIMIPHOS-METHYL | |
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Density |
1.17 at 20 °C | |
Record name | PIRIMIPHOS-METHYL | |
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Vapor Pressure |
0.000015 [mmHg], 2 mPa (1.50X10-5 mg Hg) at 20 °C; 6.9 mPa (5.17X10-5 mm Hg)) at 30 °C, 1.5x10-5 mmHg | |
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Record name | PIRIMIPHOS METHYL | |
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Mechanism of Action |
Systemically, pirimiphos-methyl inhibits cholinesterase, & this is the only known mechanism of its toxic action. In spite of its rapid absorption, rats, given a dosage of 1,450 mg/kg, did not show clear signs of poisoning until 24 hr later, when their brain cholinesterase was inhibited by 46%. Recovery of cholinesterase activity began to be apparent in 72 hr; it was complete for plasma enzyme by 96 hr but was slower for the red cell enzyme. | |
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Color/Form |
Straw-colored liquid | |
CAS No. |
29232-93-7 | |
Record name | PIRIMIPHOS-METHYL | |
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Record name | PIRIMIPHOS-METHYL | |
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Record name | PIRIMIPHOS-METHYL | |
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Record name | PIRIMIPHOS METHYL | |
Source | Occupational Safety and Health Administration (OSHA) | |
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Melting Point |
MP: 15-18 °C /Technical/ | |
Record name | PIRIMIPHOS-METHYL | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: How does pirimiphos-methyl work as an insecticide?
A1: this compound acts as an acetylcholinesterase (AChE) inhibitor. [, , ] It binds to the active site of AChE, an enzyme crucial for nerve impulse transmission in insects. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately death.
Q2: Are there sub-lethal effects of this compound on insects?
A2: Yes, research shows that exposure to sub-lethal doses can induce morphological deformities in the offspring of certain stored-product insects. [] The severity of these deformities varies among species, with Tenebrio molitor being the most sensitive.
Q3: Does this compound affect non-target organisms?
A3: Research indicates that this compound can inhibit AChE and BuChE (another cholinesterase enzyme) activities in Nile tilapia, potentially impacting their health. [] This highlights the importance of understanding its ecotoxicological effects.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H20N3O3PS. Its molecular weight is 305.34 g/mol.
Q5: How does this compound degrade in the environment?
A5: this compound can degrade through various mechanisms including mineralization, hydrolysis, adsorption, leaching, humification, and volatilization. [] Thermophilic composting has been shown to effectively degrade it in greenhouse tomato plant residues. []
Q6: How persistent are this compound residues?
A6: The persistence of residues varies depending on the substrate and environmental conditions. In cowpea seeds, this compound residues declined by approximately 81.6% after eight months. [] In clay soil, its half-life ranged from 9.2 to 16.7 days depending on tillage practices. []
Q7: How do structural modifications of this compound influence its activity?
A7: While the provided research doesn't delve into specific structural modifications of this compound, it highlights the importance of understanding structure-activity relationships for developing effective and safe insecticides. Further research in this area could help design insecticides with greater target specificity and reduced environmental impact.
Q8: Are there different formulations of this compound, and how do they impact its efficacy?
A8: Yes, this compound is available in various formulations, including dustable powders, emulsifiable concentrates, and capsule suspension formulations. [, , , ] The choice of formulation can affect its efficacy, persistence, and application methods. For instance, capsule suspension formulations have shown promise for indoor residual spraying against malaria vectors, offering prolonged efficacy. []
Q9: What are the toxicological effects of this compound on mammals?
A9: Studies on rats have shown that this compound can induce adverse effects, including reduced body weight gain, decreased blood cholinesterase activity, and potential reproductive toxicity. [, ] These findings emphasize the need for responsible use and handling of this compound to minimize exposure risks.
Q10: How are this compound residues analyzed?
A10: Several analytical techniques are used to quantify this compound residues, including gas chromatography [, ], flow-injection chemiluminescence methods [], and modified QuEChERS methods with reversed-dispersive solid phase extraction. []
Q11: What are the environmental concerns related to this compound use?
A11: this compound can pose risks to non-target organisms, including beneficial insects and aquatic life. [] Its persistence in soil and water, while relatively short-lived compared to some other pesticides, highlights the need for strategies to minimize runoff and leaching into the environment.
Q12: Are there alternatives to this compound for pest control?
A12: Research has explored the use of natural insecticides, such as diatomaceous earth and botanical extracts like Dennettia tripetala powder, as potential alternatives. [, ] These alternatives often have different modes of action and environmental profiles, offering potentially safer and more sustainable pest management solutions.
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